Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and allow for the construction of the imidazo[1,2-a]pyrimidine scaffold with various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Common catalysts include transition metals and acidic or basic conditions to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, and conditions like elevated temperatures or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine: Known for its selective cyclooxygenase-2 inhibitory activity.
Imidazo[1,2-a]pyrazine: Acts as a versatile scaffold in organic synthesis and drug development.
Uniqueness
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its combination of the imidazo[1,2-a]pyrimidine scaffold with the piperazine and carbodithioate groups provides distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N5S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C19H21N5S2/c25-19(26-15-17-14-24-8-4-7-20-18(24)21-17)23-11-9-22(10-12-23)13-16-5-2-1-3-6-16/h1-8,14H,9-13,15H2 |
InChI Key |
RWUGIMQAWDOEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.